molecular formula C18H12 B124349 Chrysene-D12 CAS No. 1719-03-5

Chrysene-D12

Cat. No. B124349
CAS RN: 1719-03-5
M. Wt: 240.4 g/mol
InChI Key: WDECIBYCCFPHNR-AQZSQYOVSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Chrysene-D12 were not found in the search results, it’s worth noting that Chrysene-D12 is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are commonly found in the environment as a result of partially burned organic materials, such as petroleum, plastics, rubber, lubricants, and wood .


Molecular Structure Analysis

The IUPAC name for Chrysene-D12 is 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene . The InChI representation is InChI=1S/C18H12/c1-3-7-15-13 (5-1)9-11-18-16-8-4-2-6-14 (16)10-12-17 (15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D .


Physical And Chemical Properties Analysis

Chrysene-D12 has a molecular weight of 240.4 g/mol . It has a XLogP3 value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 240.169221334 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 18 .

Scientific Research Applications

Environmental Science: Monitoring and Analysis of Pollutants

Chrysene-D12 is extensively used as an analytical standard in environmental science for the monitoring and analysis of polycyclic aromatic hydrocarbons (PAHs) in various matrices . It serves as an internal standard to ensure the accuracy and precision of chromatographic measurements, particularly in the assessment of environmental contaminants.

Analytical Chemistry: Chromatography and Mass Spectrometry

In analytical chemistry, Chrysene-D12 is employed as a calibration standard in chromatographic methods and mass spectrometry for quantifying PAHs in complex samples . Its stable isotopic label allows for precise tracking and quantification, which is crucial for the accurate determination of PAH concentrations.

Pharmaceutical Research: Drug Metabolism Studies

Chrysene-D12 plays a role in pharmaceutical research, particularly in the study of drug metabolism . It is used to investigate the metabolic pathways of various drugs, as its deuterated form can be distinguished from endogenous compounds, providing clear insights into drug interactions and transformations.

Materials Science: Development of Novel Materials

In materials science, Chrysene-D12 is utilized in the synthesis and development of novel materials . Its incorporation into materials can help in understanding the behavior of PAHs within different material matrices and can aid in the development of materials with specific properties.

Toxicology: Toxicity Assessment and Risk Analysis

Toxicologists use Chrysene-D12 to assess the toxicity of PAHs and their impact on living organisms . It serves as a reference compound in toxicological studies to evaluate the risk and potential health effects of exposure to PAHs.

Forensic Science: Substance Identification and Quantification

Chrysene-D12 is applied in forensic science for the identification and quantification of PAHs in forensic samples . Its use as an internal standard helps in the accurate determination of PAHs, which can be crucial in criminal investigations involving environmental pollutants.

Safety and Hazards

Chrysene-D12 is suspected of causing genetic defects and may cause cancer . It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDECIBYCCFPHNR-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893474
Record name Chrysene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysene-D12

CAS RN

1719-03-5
Record name Chrysene-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1719-03-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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